molecular formula C11H11NO B12638376 1-Methyl-3-(oxiran-2-yl)-1h-indole

1-Methyl-3-(oxiran-2-yl)-1h-indole

Cat. No.: B12638376
M. Wt: 173.21 g/mol
InChI Key: LIPZLUYCJSWINC-UHFFFAOYSA-N
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Description

1-Methyl-3-(oxiran-2-yl)-1H-indole is a heterocyclic compound that features an indole core substituted with a methyl group at the nitrogen atom and an oxirane (epoxide) ring at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(oxiran-2-yl)-1H-indole typically involves the reaction of indole derivatives with epoxide-containing reagents. One common method includes the reaction of 1-methylindole with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(oxiran-2-yl)-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Methyl-3-(oxiran-2-yl)-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(oxiran-2-yl)-1H-indole involves its interaction with various molecular targets and pathways. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This reactivity is the basis for its potential therapeutic effects, such as inhibiting the growth of cancer cells or bacteria .

Comparison with Similar Compounds

  • 1-Methyl-3-(oxiran-2-yl)-1H-indazole
  • 1-Methyl-3-(oxiran-2-yl)-1H-imidazole
  • 1-Methyl-3-(oxiran-2-yl)-1H-pyrrole

Comparison: 1-Methyl-3-(oxiran-2-yl)-1H-indole is unique due to its indole core, which imparts specific electronic and steric properties. Compared to similar compounds like 1-Methyl-3-(oxiran-2-yl)-1H-indazole, it may exhibit different reactivity and biological activity due to the differences in the heterocyclic ring structure .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

1-methyl-3-(oxiran-2-yl)indole

InChI

InChI=1S/C11H11NO/c1-12-6-9(11-7-13-11)8-4-2-3-5-10(8)12/h2-6,11H,7H2,1H3

InChI Key

LIPZLUYCJSWINC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3CO3

Origin of Product

United States

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